molecular formula C6H9IN2 B1420873 1-ethyl-4-iodo-3-methyl-1H-pyrazole CAS No. 1217862-79-7

1-ethyl-4-iodo-3-methyl-1H-pyrazole

Cat. No. B1420873
CAS RN: 1217862-79-7
M. Wt: 236.05 g/mol
InChI Key: UWTOBMGFDSKNSY-UHFFFAOYSA-N
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Description

“1-ethyl-4-iodo-3-methyl-1H-pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . It’s worth noting that the synthesis of pyrazole derivatives has seen significant advancements in recent years, with new synthetic methodologies being developed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . The exact molecular structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Other reactions include the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .

Scientific Research Applications

Pyrazole Derivatives as Building Blocks

Pyrazole derivatives, such as 1-ethyl-4-iodo-3-methyl-1H-pyrazole, have been extensively used in the field of CropScience and oncology. The synthesis of various iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole and ethyl 5-iodo-4-carboxy-3-trifluoromethylpyrazoles, provides access to new chemical entities featuring a pyrazole nucleus. This research facilitates the development of diverse pyrazole-based compounds with potential applications in various scientific fields (Guillou et al., 2011).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been conducted. This involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride, leading to the formation of structurally unique pyrazole compounds. The characterization includes spectroscopic methods and crystal structure analysis, offering insights into the potential applications of these compounds in scientific research (Naveen et al., 2021).

Chemical Shifts in Pyrazole Derivatives

Research on the chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives, including this compound, provides valuable information on the electronic environment and structural aspects of these compounds. This data is crucial for understanding the properties of pyrazoles and their potential applications in various scientific studies (Cabildo et al., 1984).

Application in Corrosion Inhibition

Pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. The evaluation of such compounds reveals that they effectively reduce corrosion rates, making them potential candidates for industrial applications like the pickling process (Herrag et al., 2007).

Future Directions

The future directions in the research and application of “1-ethyl-4-iodo-3-methyl-1H-pyrazole” and similar compounds involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is a clear upward trend in the publication activity of the scientific community in this area .

Biochemical Analysis

Biochemical Properties

1-ethyl-4-iodo-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of proteins, thereby affecting their activity and function. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the context. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered metabolism of substrates . Additionally, it can influence gene expression by binding to transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced. For example, moderate doses of this compound can lead to changes in enzyme activity, gene expression, and cellular metabolism. At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are dose-dependent and can vary based on the species and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The metabolites of this compound can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can also affect the metabolism of other substrates by competing for the same enzymes, leading to potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, such as albumin and other carrier proteins, which facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

1-ethyl-4-iodo-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOBMGFDSKNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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